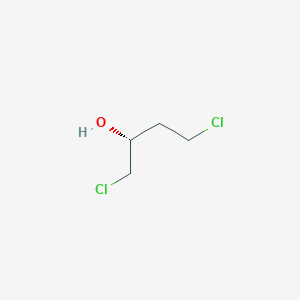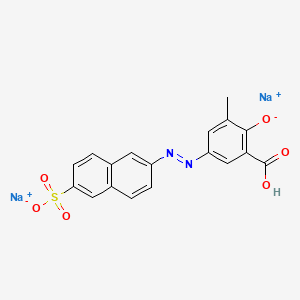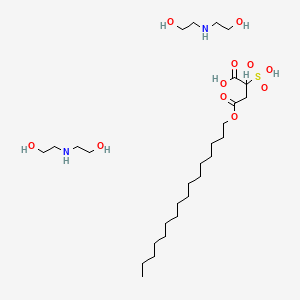
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N',2-trimethyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the various substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and benzylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may employ continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
- 1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester
- 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-
Uniqueness
1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
162152-04-7 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-benzyl-1-ethyl-3-N,4-N,5-trimethylpyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-5-21-12(2)15(17(22)19-3)16(18(23)20-4)14(21)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3,(H,19,22)(H,20,23) |
InChI Key |
WPGQYVBZCMEASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)NC)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)

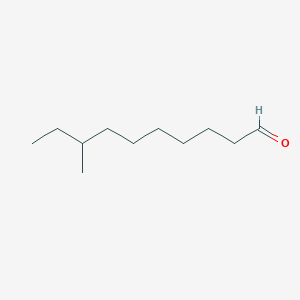
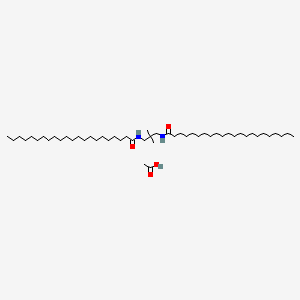
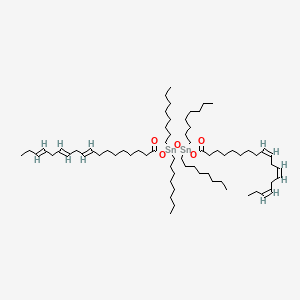
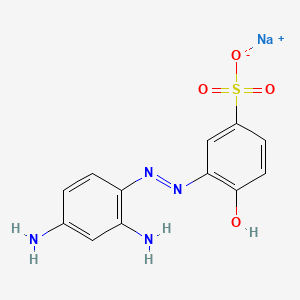
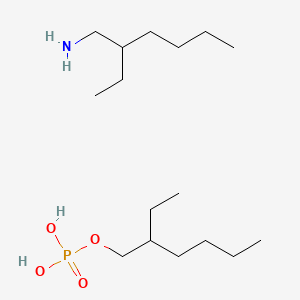

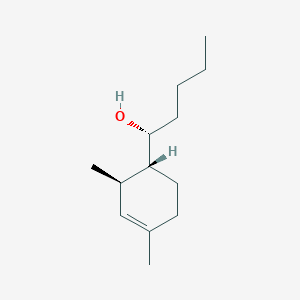
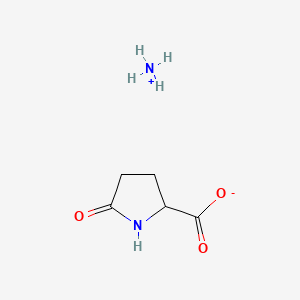
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
